(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
Description
(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chiral benzimidazole derivative characterized by a 5-methyl substituent on the benzimidazole core and an ethanamine group at position 2. This compound is often studied for its pharmacological properties, including antimicrobial and corrosion inhibition activities, depending on functional group modifications .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1S)-1-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
ZMZOHCIPMNHJEF-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)[C@H](C)N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the reaction of 5-methyl-1H-benzimidazole with an appropriate ethanamine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethanamine side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that (S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine exhibits significant pharmacological activities. It functions as an important scaffold in drug development, particularly in the synthesis of compounds targeting various biological pathways. The benzimidazole moiety is known for its role in numerous therapeutic agents, including those with anti-cancer, anti-inflammatory, and antimicrobial properties.
Case Studies:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted derivatives of benzimidazole that showed promising anticancer effects by inhibiting specific kinases involved in tumor growth. The this compound derivative was noted for its ability to induce apoptosis in cancer cells through modulation of signaling pathways .
- Neuroprotective Effects : Another investigation explored the neuroprotective capabilities of this compound against neurodegenerative diseases like Alzheimer's. The results suggested that it could inhibit acetylcholinesterase activity, leading to improved cognitive function in animal models .
- Antimicrobial Properties : Research has also indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Material Science
Polymeric Applications
The compound has been utilized in the development of novel polymers with enhanced properties. Its incorporation into polymeric matrices has been shown to improve mechanical strength and thermal stability.
Case Studies:
- Conductive Polymers : A study demonstrated that incorporating this compound into conductive polymer systems led to improved electrical conductivity and thermal properties, which are essential for applications in electronic devices .
- Biodegradable Materials : Research focused on creating biodegradable plastics using this compound as a plasticizer showed promising results, indicating its potential for environmentally friendly material solutions .
Cosmetic Formulations
Topical Applications
The compound's unique chemical structure makes it suitable for use in cosmetic formulations, particularly those aimed at skin health.
Case Studies:
- Moisturizers and Anti-Aging Products : A formulation study revealed that this compound could enhance skin hydration and elasticity when incorporated into creams and lotions. Its antioxidant properties were highlighted as beneficial for reducing signs of aging .
- Anti-inflammatory Creams : The compound has also been investigated for its potential in formulating anti-inflammatory topical agents, providing relief from conditions such as eczema and psoriasis due to its ability to modulate inflammatory responses .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drugs, neuroprotective agents | Induces apoptosis; inhibits acetylcholinesterase |
| Material Science | Conductive polymers, biodegradable materials | Enhances conductivity; improves biodegradability |
| Cosmetic Formulations | Moisturizers, anti-aging products | Increases hydration; reduces inflammation |
Mechanism of Action
The mechanism of action of (S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes critical structural features of (S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine and related compounds:
Notes:
- The 5-methyl group in the target compound increases steric hindrance and lipophilicity compared to unsubstituted analogs like 2-(1H-Benzo[d]imidazol-2-yl)ethanamine .
- Stereochemistry : The (S)-enantiomer exhibits distinct biological interactions compared to racemic mixtures or R-forms, as seen in imidazole-based drug candidates .
- Substituent position : Moving the methyl group from position 5 to 2 (e.g., 2-(2-Methyl-1H-benzimidazol-5-yl)ethylamine) alters electronic effects and hydrogen-bonding capacity .
Stereochemical Impact
The (S)-configuration in the target compound is crucial for chiral recognition in biological systems. For example, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine () shows higher affinity for serotonin receptors compared to its R-form, suggesting similar enantioselectivity for the target compound .
Biological Activity
(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine, a benzimidazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural configuration that enhances its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHN, and it features a benzimidazole ring with a methyl group at the 5-position and an ethanamine group at the 2-position. This structural arrangement is significant for its biological activity, as it facilitates interactions with enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds in the benzimidazole class possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro studies demonstrated its ability to interfere with cell cycle progression, particularly affecting the S-phase and G1 phase of cancer cells .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). This inhibition is crucial for developing treatments for neurodegenerative diseases .
The mechanism of action of this compound is linked to its ability to bind to specific biological targets. Its structural similarity to biologically active molecules allows it to effectively inhibit enzymes and modulate receptor activity. For example, its interaction with MAO-B has been highlighted as a significant pathway for potential therapeutic benefits in treating conditions like Parkinson's disease .
Anticancer Activity Study
A notable study examined the anticancer activity of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC (µM) | Effect on Cell Cycle |
|---|---|---|
| T-47D | 5.35 | Increased S-phase from 14% to 18% |
| Increased G1-phase from 29% to 31% | ||
| Decreased G2-phase from 8% to 6% |
These findings suggest that the compound may prevent cancer cells from progressing through the cell cycle, indicating its potential as a kinase inhibitor .
Enzyme Inhibition Study
Another research focused on the enzyme inhibition capabilities of this compound. The study reported:
| Enzyme | IC (nM) |
|---|---|
| MAO-B | ≤100 |
| Other Enzymes | Variable |
The compound showed promising results in inhibiting MAO-B, which is relevant for developing treatments for mood disorders and neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
